7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4/c1-5-7-25-9-11(22)8-21-12-13(18-15(21)17-10(3)6-2)20(4)16(24)19-14(12)23/h5,10-11,22H,1,6-9H2,2-4H3,(H,17,18)(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEMUQJAEDEHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 7-position with 3-(allyloxy)-2-hydroxypropyl bromide under basic conditions.
Amination: The 8-position is then functionalized with sec-butylamine through a nucleophilic substitution reaction.
Methylation: Finally, the 3-position is methylated using methyl iodide in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced at the allyloxy group to form saturated derivatives.
Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).
Reducing Agents: NaBH₄ (Sodium borohydride), H₂/Pd (Hydrogenation with palladium catalyst).
Nucleophiles: Halides, amines, thiols for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations at Position 7 and 8
Table 1: Substituent Comparison
Key Observations :
- Position 7 : Allyloxy in the target compound offers less steric hindrance than benzyloxy () but more hydrophobicity than hydroxypropyl groups ().
- Position 8: The sec-butylamino group is less polar than (2-hydroxyethyl)amino () but more conformationally flexible than aromatic substituents (e.g., pyridinyloxy in 3j ).
Insights :
- The sec-butylamino group in the target compound may enhance kinase selectivity, as seen in compound 39 ().
- Substitutions at C8 significantly modulate activity: aromatic groups (e.g., pyridinyloxy) favor analgesia, while aliphatic amines (e.g., butylamino) may target kinases .
Physicochemical and Spectral Properties
- Solubility : The allyloxy group increases lipophilicity compared to hydroxypropyl () but less than benzyloxy ().
- NMR Shifts: The sec-butylamino group’s protons would resonate near δ 1.0–1.5 (similar to compound 39 in ). Allyloxy protons (CH₂=CHCH₂O-) show characteristic splits at δ 4.5–5.5 (cf. styryl in ).
Q & A
Q. Methodological Answer :
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
Advanced: How can computational modeling predict this compound’s interaction with adenosine receptors?
Q. Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to A₁/A₂ₐ receptors. The sec-butylamino group may occupy hydrophobic pockets, while the hydroxylpropyl chain hydrogen-bonds with extracellular loops .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR analysis : Correlate substituent electronegativity (allyloxy vs. methoxy) with binding affinity (IC₅₀) .
Validation : Compare computational results with in vitro cAMP assays .
Basic: What in vitro assays evaluate enzyme inhibition (e.g., PDEs or kinases)?
Q. Methodological Answer :
- Phosphodiesterase (PDE) inhibition :
- Fluorometric assays using cAMP/CGMP analogs. Measure IC₅₀ via fluorescence polarization .
- Kinase inhibition :
- ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PKA, PKC) .
Controls : Include theophylline (PDE reference inhibitor) and staurosporine (kinase inhibitor) .
- ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PKA, PKC) .
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer :
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Polymorphism : Characterize crystalline forms via X-ray diffraction and DSC .
- pH-dependent solubility : Perform shake-flask experiments at pH 1.2 (simulated gastric fluid) and 7.4 (blood) .
- Surfactant use : Test solubility enhancers (e.g., Tween-80) in PBS .
Documentation : Report solvent purity, temperature, and agitation speed to standardize protocols .
Basic: What stability studies are required for long-term storage?
Q. Methodological Answer :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC monitoring : Track degradation products (e.g., hydrolysis of allyloxy group) .
- Storage recommendations : Lyophilize and store at -20°C under nitrogen to prevent oxidation .
Advanced: How does the allyloxy group influence metabolic stability in hepatocyte models?
Q. Methodological Answer :
- In vitro metabolism : Incubate with human hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-MS/MS. The allyloxy group may undergo CYP450-mediated oxidation to form epoxides .
- Metabolic stability : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .
Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) or modify the allyloxy chain to methylpropyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
